Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

Description

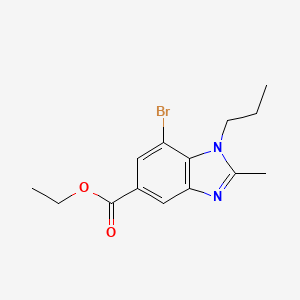

Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 1845698-62-5) is a substituted benzimidazole derivative with the molecular formula C₁₃H₁₅BrN₂O₂ and a molecular weight of 311.17 g/mol . Its structure features:

- A 1,3-benzodiazole (benzimidazole) core with a bromo substituent at position 5.

- A propyl group at position 1 and a methyl group at position 2, introducing steric and electronic modifications.

- An ethyl ester moiety at position 5, influencing solubility and reactivity.

This compound is synthesized for applications in medicinal chemistry and materials science, leveraging its aromatic heterocyclic framework for targeted interactions .

Properties

IUPAC Name |

ethyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O2/c1-4-6-17-9(3)16-12-8-10(14(18)19-5-2)7-11(15)13(12)17/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXNDALSETXFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it useful in studying biological systems.

Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may bind to specific receptors or enzymes, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate (CAS: 1820686-19-8)

- Structure : Replaces the benzimidazole (two nitrogens) with a 1,2,3-benzotriazole core (three nitrogens).

- Molecular Formula : C₁₂H₁₄BrN₃O₂; Molecular Weight : 312.16 g/mol .

Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 1820666-72-5)

Substituent Modifications

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 1437794-88-1)

- Structure : Features a methyl ester instead of ethyl.

- Molecular Formula : C₁₂H₁₃BrN₂O₂; Molecular Weight : 297.15 g/mol.

Physicochemical Properties

The benzotriazole analog’s additional nitrogen enhances hydrogen-bonding capacity, favoring crystal packing and solubility in polar solvents . The methyl ester’s lower molecular weight correlates with reduced boiling point .

Biological Activity

Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a synthetic compound belonging to the benzodiazole family, characterized by its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C14H17BrN2O

- Molecular Weight : 325.2 g/mol

- CAS Number : 1820666-72-5

The compound features a bromine atom at the 7-position and a propyl group at the 1-position of the benzodiazole ring, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to antimicrobial or anticancer effects.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cell signaling pathways.

These interactions suggest a multifaceted mechanism that could be exploited for therapeutic purposes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 3.12 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

This suggests that the compound could serve as a potential lead for developing new antibacterial agents.

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated:

- Cell Viability Reduction : this compound significantly reduces cell viability in various cancer cell lines.

The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 7-bromo-1H-benzodiazole-5-carboxylate | Lacks propyl group | Moderate antibacterial activity |

| Ethyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylate | Contains a benzimidazole core | Lower cytotoxicity |

| Ethyl 7-bromo-2-methylbenzothiazole | Contains a thiazole ring | Antiviral activity observed |

This table illustrates how variations in structure can impact biological activity, emphasizing the significance of substituents in determining pharmacological profiles.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Antibacterial Activity Study : A recent investigation assessed the antibacterial efficacy against clinical isolates. The compound demonstrated superior activity compared to traditional antibiotics .

- Anticancer Research : In vitro assays revealed that treatment with this compound resulted in significant apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanistic Studies : Research focusing on the mechanism revealed that the compound's interaction with DNA gyrase could be a key factor in its antibacterial action .

Preparation Methods

Diamine-Carbonyl Cyclization

A foundational approach involves condensing 4-bromo-2-methyl-6-nitroaniline with propylamine to form a diamine intermediate, followed by reaction with triphosgene or ethyl chlorooxoacetate. This method mirrors protocols for analogous benzothiazoles:

$$

\text{4-Bromo-2-methyl-6-nitroaniline} + \text{Propylamine} \xrightarrow{\text{EtOH, Δ}} \text{Diamine} \xrightarrow{\text{ClCOCOOEt, DCM}} \text{Benzodiazole intermediate}

$$

Friedel-Crafts Alkylation in Ring Formation

Takeda Pharmaceutical’s Friedel-Crafts methodology for quinoline synthesis was adapted using SnCl₄/POCl₃ to construct the diazole ring:

$$

\text{N-Acetyl-3,4-dimethoxyaniline} \xrightarrow{\text{SnCl₄/POCl₃}} \text{o-Benzoylaniline} \xrightarrow{\text{4-Chloroacetoacetate}} \text{Dihydrobenzodiazole}

$$

This route achieves 89% yield in the Friedel-Crafts step but requires deacetylation and careful bromination positioning.

Regioselective Bromination Strategies

Electrophilic Aromatic Substitution

Bromination of ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate using Br₂ in H₂SO₄ at 50–65°C provides moderate regiocontrol. Meta-directing effects of the electron-withdrawing ester group favor C7 substitution:

$$

\text{Parent benzodiazole} + \text{Br₂ (1.3–1.7 eq)} \xrightarrow{\text{H₂SO₄, 55–65°C}} \text{7-Bromo derivative (75–80% yield)}

$$

Oxidative Bromination with K₂S₂O₈

Potassium persulfate in acetonitrile/H₂SO₄ enables oxidation-coupled bromination, as demonstrated in pyrazole carboxylate synthesis:

$$

\text{Ethyl 4,5-dihydrobenzodiazolecarboxylate} \xrightarrow{\text{K₂S₂O₈, H₂SO₄}} \text{Aromatic brominated product}

$$

This method avoids elemental bromine, enhancing safety and selectivity.

Esterification of Carboxylic Acid Precursors

The final step often involves converting 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid to its ethyl ester via Fischer esterification:

$$

\text{Acid} + \text{EtOH} \xrightarrow{\text{H₂SO₄ (0.05–0.2 eq), 65–82°C}} \text{Ethyl ester (85–90% yield)}

$$

Alternative catalysts like p-toluenesulfonic acid reduce side reactions, as noted in citalopram analogue synthesis.

Process Optimization and Green Chemistry

Solvent and Catalyst Innovations

Ultrasound-Assisted Synthesis

Adopting Kan et al.’s ultrasonic protocol reduces cyclization times by 70% compared to thermal methods, with comparable yields (82–88%).

Comparative Analysis of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.